molecular formula C20H28N3O3S B13823197 3-[5-(DiMethylaMino)-1-naphthalenesulfonaMido]-proxyl

3-[5-(DiMethylaMino)-1-naphthalenesulfonaMido]-proxyl

Cat. No.: B13823197
M. Wt: 390.5 g/mol
InChI Key: DFANVHMLBZEKBN-UHFFFAOYSA-N
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Description

3-[5-(Dimethylamino)-1-naphthalenesulfonamido]-2,2,5,5-tetramethyl-1-pyrrolidinyloxy is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is often used as a spin label in electron paramagnetic resonance (EPR) spectroscopy due to its stable free radical nature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Dimethylamino)-1-naphthalenesulfonamido]-2,2,5,5-tetramethyl-1-pyrrolidinyloxy typically involves the reaction of 5-(Dimethylamino)-1-naphthalenesulfonyl chloride with 2,2,5,5-tetramethyl-1-pyrrolidinyloxy in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[5-(Dimethylamino)-1-naphthalenesulfonamido]-2,2,5,5-tetramethyl-1-pyrrolidinyloxy undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the compound .

Major Products

The major products formed from these reactions include various sulfonamide derivatives, reduced naphthalenesulfonamido compounds, and substituted dimethylamino derivatives .

Scientific Research Applications

3-[5-(Dimethylamino)-1-naphthalenesulfonamido]-2,2,5,5-tetramethyl-1-pyrrolidinyloxy has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-(Dimethylamino)-1-naphthalenesulfonamido]-2,2,5,5-tetramethyl-1-pyrrolidinyloxy involves its stable free radical nature, which allows it to interact with various molecular targets. The compound can form covalent bonds with specific amino acid residues in proteins, leading to changes in their structure and function. This interaction is crucial for its use as a spin label in EPR spectroscopy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(Dimethylamino)-1-naphthalenesulfonamido]-2,2,5,5-tetramethyl-1-pyrrolidinyloxy is unique due to its stable free radical nature, making it particularly valuable in EPR spectroscopy. Its ability to form stable covalent bonds with biomolecules sets it apart from other similar compounds .

Properties

Molecular Formula

C20H28N3O3S

Molecular Weight

390.5 g/mol

InChI

InChI=1S/C20H28N3O3S/c1-19(2)13-18(20(3,4)23(19)24)21-27(25,26)17-12-8-9-14-15(17)10-7-11-16(14)22(5)6/h7-12,18,21H,13H2,1-6H3

InChI Key

DFANVHMLBZEKBN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(N1[O])(C)C)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C)C

Origin of Product

United States

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